6,7-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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Overview
Description
6,7-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a cinnoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethyl aniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the cinnoline ring.
Substitution: Various substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce halogen or alkyl groups .
Scientific Research Applications
6,7-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein phosphotyrosine phosphatase 1B, which plays a role in leptin signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Oxolinic acid
Uniqueness
6,7-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6,7-dimethyl-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-5-3-7-8(4-6(5)2)12-13-9(10(7)14)11(15)16/h3-4H,1-2H3,(H,12,14)(H,15,16) |
InChI Key |
MGMSCZJBSSKURK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NN=C(C2=O)C(=O)O |
Origin of Product |
United States |
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